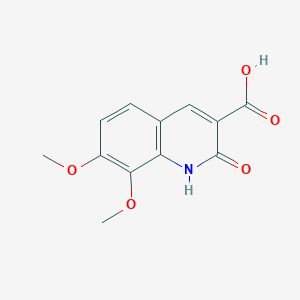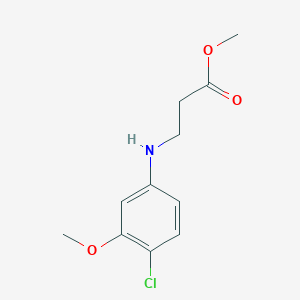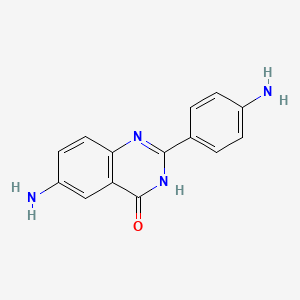
6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on ist eine heterocyclische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung zeichnet sich durch ihre Chinazolinon-Kernstruktur aus, die ein bicyclisches System ist, das aus einem Benzolring besteht, der mit einem Pyrimidinring verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on beinhaltet typischerweise die Kondensation von Anthranilsäurederivaten mit geeigneten Aminen. Ein übliches Verfahren ist die Reaktion von 2-Aminobenzamid mit 4-Nitrobenzaldehyd, gefolgt von der Reduktion der Nitrogruppe zu einer Aminogruppe. Die Reaktionsbedingungen umfassen oft die Verwendung von sauren oder basischen Katalysatoren und Lösungsmitteln wie Ethanol oder Methanol.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on große Chargen- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Katalysatoren und Lösungsmittel werden ausgewählt, um die Reaktionsraten zu optimieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Salpetersäure zu Nitrogruppen oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig vom verwendeten Reduktionsmittel.
Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Salpetersäure.
Reduktion: Natriumborhydrid, Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Halogenierungsmittel, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nitroderivate, reduzierte Amine und verschiedene substituierte Chinazolinone.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor.
Medizin: Erforscht wegen seines Potenzials als Antikrebsmittel aufgrund seiner Fähigkeit, bestimmte molekulare Ziele zu hemmen.
Industrie: Wird bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen und so verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Used in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin-4(1H)-on: Die Stammverbindung ohne die Aminogruppen.
2-(4-Aminophenyl)chinazolin-4(1H)-on: Fehlt die Aminogruppe an der 6-Position.
6-Aminochinazolin-4(1H)-on: Fehlt die Aminogruppe an der 2-Position.
Einzigartigkeit
6-Amino-2-(4-Aminophenyl)chinazolin-4(1H)-on ist einzigartig aufgrund des Vorhandenseins von Aminogruppen an den Positionen 6 und 4 des Chinazolinkrings und an der Position 4 des Phenylrings. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielen und macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
24093-16-1 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6-amino-2-(4-aminophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4O/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,15-16H2,(H,17,18,19) |
InChI-Schlüssel |
VKZZGCYGUAPPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




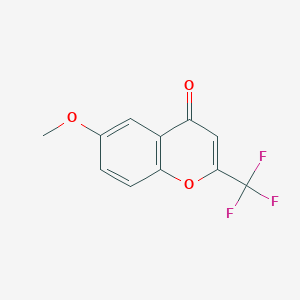
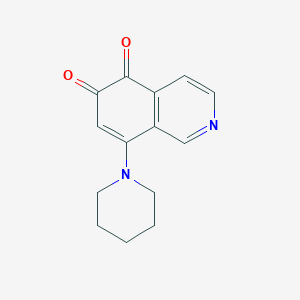
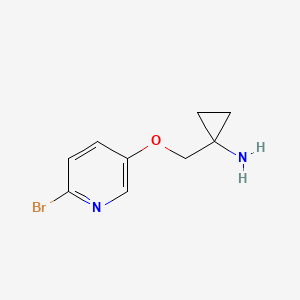
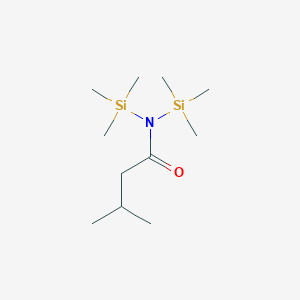

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
